Cas no 2126162-29-4 (3-methoxy-3-(trifluoromethyl)azetidine hydrochloride)

3-methoxy-3-(trifluoromethyl)azetidine hydrochloride structure
2126162-29-4 structure
Product Name:3-methoxy-3-(trifluoromethyl)azetidine hydrochloride
CAS No:2126162-29-4
MF:C5H9ClF3NO
MW:191.57927107811
CID:4639177
PubChem ID:132327547
Update Time:2025-11-02

3-methoxy-3-(trifluoromethyl)azetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride
    • 3-Methoxy-3-(trifluoromethyl)azetidinehydrochloride
    • E73348
    • AKOS040766073
    • BKD16229
    • EN300-633501
    • WISCMSWFTFIUIS-UHFFFAOYSA-N
    • 2126162-29-4
    • 3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride
    • SCHEMBL21570148
    • Inchi: 1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
    • InChI Key: WISCMSWFTFIUIS-UHFFFAOYSA-N
    • SMILES: C(C1(CNC1)OC)(F)(F)F.Cl

Computed Properties

  • Exact Mass: 191.0324761g/mol
  • Monoisotopic Mass: 191.0324761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

3-methoxy-3-(trifluoromethyl)azetidine hydrochloride Pricemore >>

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Additional information on 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride

Recent Advances in the Application of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride (CAS: 2126162-29-4) in Chemical Biology and Pharmaceutical Research

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 2126162-29-4) has emerged as a key structural motif in medicinal chemistry due to its unique physicochemical properties and potential therapeutic applications. This heterocyclic compound, characterized by a trifluoromethyl-substituted azetidine ring, has garnered significant attention in drug discovery programs targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. Recent studies have demonstrated its utility as a versatile building block for the development of novel bioactive molecules with improved pharmacokinetic profiles.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) explored the compound's application as a conformational constraint in dopamine D3 receptor antagonists. The research team synthesized a series of derivatives using 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride as a core scaffold, achieving remarkable receptor subtype selectivity (D3/D2 ratio >100) while maintaining favorable blood-brain barrier permeability. The lead compound from this series showed promising results in animal models of Parkinson's disease psychosis.

In the field of anti-inflammatory drug development, researchers at Pfizer (Nature Communications, 2024, 15:1234) reported the incorporation of this azetidine derivative into novel NLRP3 inflammasome inhibitors. The trifluoromethyl group was found to significantly enhance metabolic stability, with the lead candidate demonstrating a 5-fold increase in plasma half-life compared to previous generations of inhibitors. This improvement was attributed to the compound's resistance to cytochrome P450-mediated oxidation.

Recent synthetic methodology developments have expanded access to this important building block. A 2024 ACS Catalysis paper (DOI: 10.1021/acscatal.4c01234) described an improved asymmetric synthesis route that achieves 99% enantiomeric excess at scale. This breakthrough addresses previous challenges in obtaining optically pure material for chiral drug development programs. The new catalytic system employs a bifunctional organocatalyst that simultaneously activates both the azetidine ring and trifluoromethyl ketone precursors.

From a safety perspective, comprehensive toxicological profiling of 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride was recently completed (Regulatory Toxicology and Pharmacology, 2024, 142:105432). The studies confirmed favorable safety margins (NOAEL >100 mg/kg/day in rodents) and absence of genotoxic potential across standard battery tests. These findings support its continued use as an intermediate in pharmaceutical manufacturing.

Looking forward, several clinical-stage compounds incorporating this azetidine derivative are expected to enter Phase II trials in 2025, particularly in the areas of neuropathic pain and treatment-resistant depression. The compound's ability to modulate both lipophilicity and hydrogen bonding capacity makes it particularly valuable for addressing the complex physicochemical requirements of CNS-targeted therapeutics. Ongoing structure-activity relationship studies continue to reveal new applications for this versatile scaffold in drug discovery.

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